molecular formula C9H17NO2 B602477 Gabapentin-d4 CAS No. 1185039-20-6

Gabapentin-d4

Cat. No.: B602477
CAS No.: 1185039-20-6
M. Wt: 175.26 g/mol
InChI Key: UGJMXCAKCUNAIE-KXGHAPEVSA-N
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Description

Gabapentin-d4 is a deuterated form of Gabapentin, an anti-epileptic agent. The deuterium atoms replace the hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic research. Gabapentin itself is known for its role in decreasing central nervous system disorganized electrical activity .

Scientific Research Applications

Gabapentin-d4 has a wide range of applications in scientific research:

Safety and Hazards

Gabapentin-d4 should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Future clinical trials should include better phenotypic patient profiling and long-term evaluations of the risks/benefits of gabapentinoids and related drugs . Additionally, genome-wide association studies could be helpful to identify appropriate therapeutic targets and biomarkers for responses to gabapentinoids, reduce adverse drug .

Biochemical Analysis

Biochemical Properties

Gabapentin-d4 plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is known to physically interact with the Cavα2δ-1 and Cavα2δ-2 subunit isoforms of voltage-gated calcium channels .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound binds to its interaction site on the calcium channel α2δ subunit .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gabapentin-d4 can be synthesized by incorporating deuterium into the Gabapentin molecule. One common method involves the use of deuterated reagents in the synthesis process. For example, starting with deuterated cyclohexanone, the synthesis proceeds through a series of reactions including amination and carboxylation to yield this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as deuterium exchange reactions and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Gabapentin-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

    Pregabalin: Another gabapentinoid with similar mechanisms of action but different pharmacokinetic properties.

    Gabapentin: The non-deuterated form of Gabapentin-d4, widely used in clinical settings.

Comparison: this compound is unique due to the presence of deuterium atoms, which can provide insights into the metabolic and pharmacokinetic properties of Gabapentin. This makes it particularly valuable in research settings where understanding the detailed behavior of the drug is crucial .

Properties

IUPAC Name

2-[1-[amino(dideuterio)methyl]cyclohexyl]-2,2-dideuterioacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJMXCAKCUNAIE-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)C1(CCCCC1)C([2H])([2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661990
Record name 2-[1-(Amino-dideuteriomethyl)cyclohexyl]-2,2-dideuterioacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185039-20-6
Record name 2-[1-(Amino-dideuteriomethyl)cyclohexyl]-2,2-dideuterioacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A slurry of 179 Kg of 1-(aminomethyl)-cyclohexaneacetic acid monohydrate and 1266 Kg of anhydrous methanol is heated to 60° C. to give a complete solution. The solution is diluted with 1266 Kg of anhydrous 2-propanol and the solution is cooled to 20° C. to 25° C. for two hours and then is cooled to -8° C. to -10° C. for twenty hours. The resulting slurry is centrifuged and the precipitate is dried in vacuo at 35° C. for forty-eight hours to yield 145 Kg of white, crystalline 1-(aminomethyl)-cyclohexaneacetic acid.
Name
1-(aminomethyl)-cyclohexaneacetic acid monohydrate
Quantity
179 kg
Type
reactant
Reaction Step One
Quantity
1266 kg
Type
reactant
Reaction Step One
Quantity
1266 kg
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1.0 g (3.8 mmol) of (1-cyanocyclohexyl)acetic acid benzyl ester was distilled in 20 ml of methanol, mixed with 0.2 g of Rh/C 5 percent and hydrogenated at 10 bars of hydrogen pressure. After 23 hours at room temperature the suspension was filtered, the filtrate was concentrated to 3 ml, mixed with 25 ml of ethanol, concentrated to 4 ml and put on the cooling shelf. The precipitated product was filtered, washed with ethanol and dried. 0.18 g of Gabapentin was obtained, corresponding to a yield of 27 percent (relative to the (1-cyanocyclohexyl)acetic acid benzyl ester used). Data for the product was:
Name
(1-cyanocyclohexyl)acetic acid benzyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.2 g
Type
catalyst
Reaction Step Three
Yield
27%

Synthesis routes and methods III

Procedure details

One gram of 10% rhodium on carbon, containing 1% palladium, (Pearlman, W. M., Tetrahedron Letters, pages 1663-1664 (1967)) is slurried in 30 ml methanol and reduced under hydrogen in a Parr shaker. 1-Cyanocyclohexaneacetic acid (16.7 g, 0.1 mol) is dissolved in 40 ml methanol and combined with the reduced catalyst. The mixture is placed under 50 pounds per square inch gauge (psig) hydrogen and shaken for two hours at room temperature. The catalyst is removed by filtration, and the filtrate is condensed to a volume of 25 ml by vacuum distillation. Isopropanol, 100 ml, is added and an additional 25 to 50 ml of solvent is removed by vacuum distillation. The resultant slurry is cooled at 0 to 5° C. for 24 hours and filtered and dried to give 13.65 g (79% of theory) of 1-(aminomethyl)-cyclohexaneacetic acid; mp 162-163° C.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
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0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A solution of 3 g (1-cyanocyclohexyl)-acetic acid in 10.5 mL methanol is hydrogenated at 10 bar hydrogen pressure and 30° C. in the presence of rhodium-carbon (5%) over a period of five hours. The reaction mixture is filtered and the filtrate evaporated on a rotary evaporator at 30° C. The crystalline residue is stirred with isopropanol and the crystallizate is filtered off with suction and dried to constant weight in a vacuum drying cabinet at 30° C. 2.0 g of the title compound are obtained (65.2% of theory); m.p. 152° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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catalyst
Reaction Step One

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